Diethyl propylphosphonate
CAS No.: 18812-51-6
Cat. No.: VC21067703
Molecular Formula: C7H17O3P
Molecular Weight: 180.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18812-51-6 |
|---|---|
| Molecular Formula | C7H17O3P |
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | 1-diethoxyphosphorylpropane |
| Standard InChI | InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 |
| Standard InChI Key | RUIKOPXSCCGLOM-UHFFFAOYSA-N |
| SMILES | CCCP(=O)(OCC)OCC |
| Canonical SMILES | CCCP(=O)(OCC)OCC |
Introduction
Chemical Identity and Structure
Molecular Properties
Diethyl propylphosphonate is characterized by its chemical formula C₇H₁₇O₃P and a molecular weight of 180.1818 g/mol . The compound contains a propyl chain directly bonded to a phosphorus atom, which is also connected to two ethoxy groups. This arrangement creates a tetrahedral geometry around the phosphorus atom, with the phosphoryl oxygen creating a double bond with phosphorus.
Identification Parameters
The compound is registered with several identification systems that allow for precise classification and reference in scientific literature and regulatory contexts. These identifiers are summarized in the table below:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-diethoxyphosphorylpropane |
| CAS Registry Number | 18812-51-6 |
| IUPAC Standard InChIKey | RUIKOPXSCCGLOM-UHFFFAOYSA-N |
| Molecular Formula | C₇H₁₇O₃P |
| Molecular Weight | 180.18 g/mol |
| Canonical SMILES | CCCP(=O)(OCC)OCC |
| DSSTOX Substance ID | DTXSID10172161 |
Alternative Nomenclature
The compound is known by several alternative names in scientific literature, including:
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Phosphonic acid, propyl-, diethyl ester
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Diethoxypropylphosphine oxide
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Diethyl propanephosphonate
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O,O-Diethyl propylphosphonate
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Phosphonic acid, P-propyl-, diethyl ester
Physical and Chemical Properties
Physical State and Appearance
Diethyl propylphosphonate exists as a clear, colorless liquid at standard temperature and pressure. This physical state facilitates its handling and use in laboratory settings, particularly for reactions requiring liquid-phase reagents.
Chemical Properties
As a phosphonate, diethyl propylphosphonate contains a stable phosphorus-carbon bond that resists hydrolysis under conditions where phosphate esters would readily degrade. The compound features:
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A tetrahedral phosphorus center
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A P=O bond with significant dipole character
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Two ethoxy groups that can participate in nucleophilic substitution reactions
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A propyl chain that contributes to the compound's lipophilicity
These structural features collectively determine the compound's reactivity patterns and chemical stability in various environments.
Synthesis Methods
Arbuzov Reaction
The primary synthetic route for diethyl propylphosphonate is the Arbuzov reaction (also known as the Michaelis-Arbuzov reaction), which involves the reaction of triethyl phosphite with a propyl halide. The reaction proceeds through the following general mechanism:
(C₂H₅O)₃P + CH₃CH₂CH₂-X → (C₂H₅O)₂P(O)CH₂CH₂CH₃ + C₂H₅X
Where X represents a halide (typically bromide or iodide).
The reaction typically requires heating and proceeds through a nucleophilic attack by the phosphorus atom on the alkyl halide, followed by dealkylation to form the phosphonate product. This method provides a straightforward and efficient route to diethyl propylphosphonate with generally good yields.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized with catalysts and controlled reaction conditions to enhance yield and purity. The specific catalysts and conditions vary depending on the scale and intended purity of the final product.
Chemical Reactivity
Hydrolysis
Diethyl propylphosphonate can undergo hydrolysis under acidic or basic conditions, though the phosphorus-carbon bond typically remains intact. The ethoxy groups are preferentially cleaved, leading to the formation of phosphonic acid derivatives. The rate of hydrolysis is significantly slower than for corresponding phosphate esters due to the stability of the P-C bond.
Oxidation
The compound can be oxidized to form higher oxidation state phosphorus compounds, typically using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction
Reduction reactions can convert diethyl propylphosphonate to phosphine derivatives, typically using strong reducing agents like lithium aluminum hydride.
Nucleophilic Substitution
The ethoxy groups in diethyl propylphosphonate can be substituted by other nucleophiles such as amines or alcohols under appropriate conditions, leading to the formation of modified phosphonates with altered properties. These substitution reactions typically require basic conditions to facilitate the nucleophilic attack.
Biological Activity
Enzyme Inhibition
As a phosphonate, diethyl propylphosphonate may act as an inhibitor of enzymes that utilize phosphates as substrates. The compound's structural similarity to phosphate groups allows it to interact with enzyme active sites while resisting hydrolysis due to the stable P-C bond.
Comparison with Related Compounds
Structural Analogs
Diethyl propylphosphonate belongs to a family of dialkyl alkylphosphonates that share similar structural features but differ in their alkyl chain length or branching. Compared to related compounds such as:
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Diethyl methylphosphonate (shorter alkyl chain)
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Diethyl ethylphosphonate (intermediate alkyl chain)
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Diethyl isopropylphosphonate (branched alkyl chain)
Diethyl propylphosphonate exhibits distinct physicochemical properties due to its specific alkyl chain length. The three-carbon propyl chain provides a balance of lipophilicity and steric bulk that influences the compound's solubility, boiling point, and reactivity patterns.
Structure-Property Relationships
The linear propyl chain in diethyl propylphosphonate, as opposed to the branched structure in its isopropyl analog, results in different steric and electronic properties that affect its behavior in chemical reactions and biological systems. These structure-property relationships are critical for understanding the compound's behavior in various applications.
Applications and Research Uses
Chemical Research
Diethyl propylphosphonate serves as:
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A building block for more complex organophosphorus compounds
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A model compound for studying phosphonate chemistry
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A precursor for phosphonic acids with potential biological activity
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